4-Fluorobenzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzofuran-3-carbaldehyde is a fluorinated aromatic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and the presence of a fluorine atom at the 4-position of the benzene ring in this compound imparts unique chemical and physical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available precursors such as 4-fluorobenzaldehyde and furan derivatives.
Reaction Conditions: The key step involves a cyclization reaction, often facilitated by acidic or basic catalysts, to form the benzofuran core. The reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Safety and Environmental Considerations: Industrial processes are designed to minimize waste and ensure the safety of workers and the environment. This includes the use of green chemistry principles and proper waste management practices.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-Fluorobenzofuran-3-ol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving the fluorine atom.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include chromium(VI) oxide, manganese dioxide, and Dess-Martin periodinane.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Electrophilic substitution reactions may involve halogens or nitro groups, while nucleophilic substitutions may use amines or alkoxides.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or other oxidized derivatives.
Reduction Products: The primary reduction product is the corresponding alcohol.
Substitution Products: Substitution reactions can produce a variety of derivatives, including halogenated or nitro-substituted compounds.
Scientific Research Applications
4-Fluorobenzofuran-3-carbaldehyde has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor binding.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Fluorobenzofuran-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
4-Chlorobenzofuran-3-carbaldehyde
4-Methoxybenzofuran-3-carbaldehyde
4-Bromobenzofuran-3-carbaldehyde
4-Nitrobenzofuran-3-carbaldehyde
Properties
Molecular Formula |
C9H5FO2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
4-fluoro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H |
InChI Key |
NHZLCMIFSOZMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.